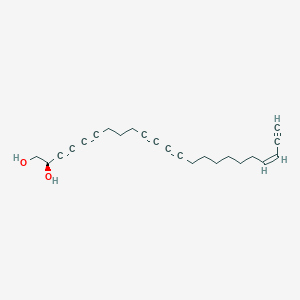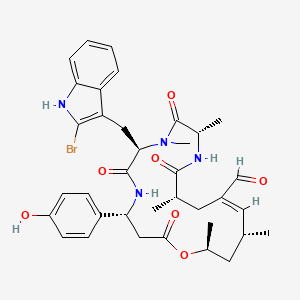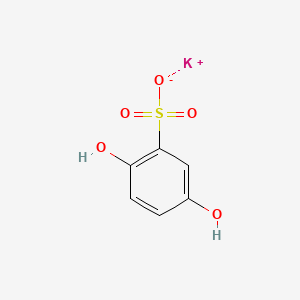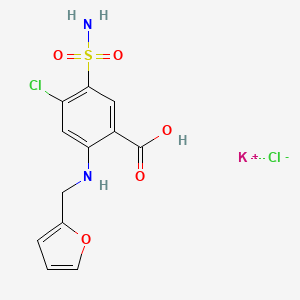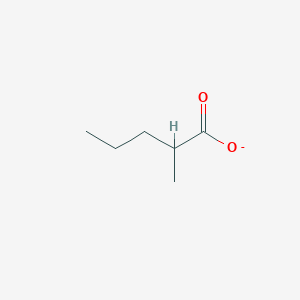
2-Methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylvalerate is a monocarboxylic acid anion that is the conjugate base of 2-methylvaleric acid, resulting from the deprotonation of the carboxy group. Major species at pH 7.3. It is a branched-chain saturated fatty acid anion, a methyl-branched fatty acid anion, a monocarboxylic acid anion and a short-chain fatty acid anion. It is a conjugate base of a 2-methylvaleric acid.
Aplicaciones Científicas De Investigación
Enzyme Activity and Metabolic Studies
- 2-Methylpentanoate has been studied for its effects on enzyme activities in the brain. It was found that certain 2-oxo acids like 2-oxo-4-methylpentanoate can affect enzymes such as pyruvate dehydrogenase and fatty acid synthetase in rat brains, which has implications for understanding metabolic diseases like phenylketonuria and maple-syrup-urine disease (Clark & Land, 1974).
Influence on Insulin Secretion and Metabolism
- Research indicates that compounds like oxo-4-methylpentanoate can promote GABA (gamma-aminobutyric acid) metabolism in islets and stimulate insulin secretion, which is significant for understanding diabetes and insulin management (Pizarro-Delgado et al., 2009).
Applications in Fragrance and Toxicology
- Studies have evaluated the safety and applications of 2-methylpropyl pentanoate in fragrance, assessing aspects like genotoxicity and environmental safety. These findings are important for the use of such compounds in consumer products (Api et al., 2020).
Wine Aroma and Sensory Analysis
- This compound derivatives have been examined for their role in wine aroma, particularly the enantiomers of ethyl 2-hydroxy-4-methylpentanoate in wines. Their distribution and impact on wine's sensory properties highlight their importance in food science and flavor analysis (Lytra et al., 2012).
Antifungal Activity
- A dihydropyrrole derivative of this compound has shown in vitro antifungal activity against various species, such as Candida and Aspergillus, suggesting potential applications in developing new antimycotic drugs (Dabur et al., 2005).
Antitumor Activity
- The anti-tumor activity of 2-propylpentanoic acid, a related compound, has been investigated in human glioma cell lines, indicating potential applications in cancer therapy (Chen & Chen, 2009).
Angiogenesis Inhibition
- Valproic acid, a derivative of this compound, has been found to inhibit angiogenesis in vitro and in vivo, relevant for cancer research and therapy (Michaelis et al., 2004).
Propiedades
Fórmula molecular |
C6H11O2- |
|---|---|
Peso molecular |
115.15 g/mol |
Nombre IUPAC |
2-methylpentanoate |
InChI |
InChI=1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/p-1 |
Clave InChI |
OVBFMEVBMNZIBR-UHFFFAOYSA-M |
SMILES |
CCCC(C)C(=O)[O-] |
SMILES canónico |
CCCC(C)C(=O)[O-] |
Sinónimos |
2-methylvalerate 2-methylvaleric acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



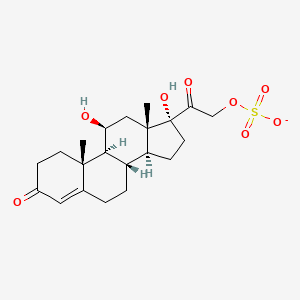

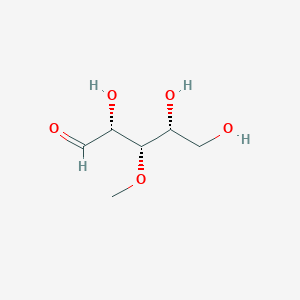
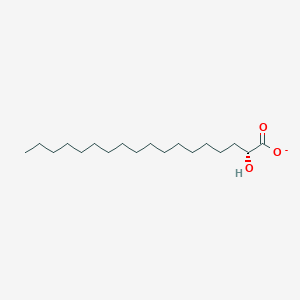
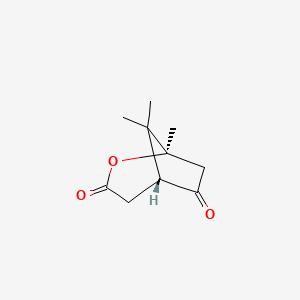

![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B1260328.png)

![(1R,2S,5R,6S,7S,11S)-8-[(2S,3R,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B1260334.png)
